molecular formula C19H21N3O4S B11237600 N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11237600
M. Wt: 387.5 g/mol
InChI Key: YGKNXJSHPTYGDZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the 1,2,4-benzothiadiazine-1,1-dioxide family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound, with various functional groups attached to the benzothiadiazine ring, contributes to its wide range of biological activities.

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves several steps. One common synthetic route includes the reaction of 2-methoxyaniline with 3-methyl-4-propyl-1,2,4-benzothiadiazine-7-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it can act as a potassium channel activator, modulating the flow of potassium ions across cell membranes . This activity is crucial in regulating various physiological processes, including muscle contraction and neurotransmission. Additionally, the compound can inhibit certain enzymes, such as angiotensin-converting enzyme (ACE), leading to antihypertensive effects .

Comparison with Similar Compounds

N-(2-methoxyphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H21N3O4S/c1-4-11-22-13(2)21-27(24,25)18-12-14(9-10-16(18)22)19(23)20-15-7-5-6-8-17(15)26-3/h5-10,12H,4,11H2,1-3H3,(H,20,23)

InChI Key

YGKNXJSHPTYGDZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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